

crystallization methods for N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide

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Compound of Interest

Compound Name: *N*-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide

CAS No.: 478064-98-1

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Technical Application Note: Crystallization and Polymorph Screening of **N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide**

Executive Summary & Chemical Context

Molecule Identity: **N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide** CAS: 478064-98-1

Molecular Formula: C₁₈H₂₀N₂O₄S Molecular Weight: 360.43 g/mol [1]

This application note details the crystallization protocols for **N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide**, a structural scaffold common in kinase inhibitors and carbonic anhydrase antagonists.[1] The molecule features three distinct crystallographic domains:[1][2]

- The Morpholine Ring: A basic, saturated heterocycle (pKa ~8.[1]3) acting as a hydrogen bond acceptor and pH-sensitive solubility handle.[1]
- The Sulfonyl-Acetamide Linker: A flexible core prone to conformational polymorphism due to rotation around the S-C and C-N bonds.[1]

- The Di-Aryl System: Two phenyl rings capable of

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stacking, driving lattice stability but often leading to solvation issues.[1]

Critical Challenge: This compound class frequently exhibits "oiling out" (liquid-liquid phase separation) during cooling due to the competition between the polar sulfonyl group and the lipophilic aryl rings.[1] The protocols below are designed to mitigate this risk.

Solubility Profiling & Solvent Selection

Before attempting bulk crystallization, the solubility profile must be established.[1] Based on structural analogs (e.g., N-phenyl-2-(phenylsulfanyl)acetamide), the following solubility map is derived.

Table 1: Solubility Profile and Solvent Classification

Solvent Class	Specific Solvent	Solubility (25°C)	Solubility (Boiling)	Application
Polar Aprotic	DMSO, DMF, NMP	High (>100 mg/mL)	Very High	Good Solvent (for Anti-solvent methods)
Polar Protic	Methanol, Ethanol	Moderate (10-30 mg/mL)	High (>80 mg/mL)	Primary Solvent (Cooling Crystallization)
Esters/Ketones	Ethyl Acetate, Acetone	Low-Moderate	Moderate	Co-Solvent
Chlorinated	DCM, Chloroform	High	High	Extraction only (avoid for crystallization due to solvates)
Non-Polar	Heptane, Toluene	Negligible	Low	Anti-Solvent
Aqueous	Water (pH 7)	Negligible	Low	Anti-Solvent
Acidic Aqueous	0.1M HCl	High (Protonated)	High	Reactive Crystallization

Protocol A: Cooling Crystallization (Preferred Method)[1]

This method utilizes the steep solubility curve of the sulfonamide-acetamide backbone in lower alcohols.[1] It is the standard for generating thermodynamically stable polymorphs.[1]

Objective: High purity (>99.5%), removal of colored impurities.

Reagents:

- Crude **N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide**[1]
- Solvent: Ethanol (Absolute) or Isopropyl Alcohol (IPA)[1]

- Anti-solvent (Optional): Water[1]

Step-by-Step Procedure:

- Dissolution: Charge the crude solid into a jacketed reactor. Add Ethanol (10 volumes relative to solid weight, e.g., 10 mL/g).
- Heating: Heat the slurry to reflux (78°C for EtOH). Agitate at 200 RPM.
 - Note: If the solution is not clear at reflux, add Ethanol in 1-volume increments until dissolution is complete.[1] Do not exceed 20 volumes.
- Filtration (Hot): If insoluble particles remain (inorganic salts), perform a hot filtration through a sintered glass funnel or Celite pad.[1]
- Nucleation Control: Cool the filtrate slowly to 60°C.
 - Seeding: At 60°C, add 0.5 wt% of pure seed crystals (if available) to prevent oiling out.[1]
- Cooling Ramp: Cool from 60°C to 20°C at a rate of 10°C/hour.
 - Critical Check: If the solution turns milky/opaque suddenly, it is oiling out.[1] Re-heat to clear point and add 5-10% Toluene or slow the cooling rate.
- Maturation: Hold at 20°C for 2 hours. Further cool to 0–5°C for 1 hour to maximize yield.
- Isolation: Filter the white crystalline solid.
- Washing: Wash the cake with cold Ethanol (2 volumes).
- Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Yield Optimization)

Used when the compound is thermally unstable or solubility in alcohols is too low.[1]

System: DMSO (Solvent) / Water (Anti-solvent).[1]

- Dissolution: Dissolve 1.0 g of crude material in 3.0 mL of DMSO at room temperature. The solution should be clear yellow/amber.[1]
- Anti-solvent Preparation: Measure 10 mL of deionized water.[1]
- Addition: Add the water slowly to the DMSO solution using a syringe pump or dropping funnel (Rate: 0.5 mL/min) with vigorous stirring.
 - Observation: A precipitate will form immediately.[1] The slow addition prevents the entrapment of DMSO in the crystal lattice.[1]
- Aging: Stir the suspension for 30 minutes.
- Filtration: Filter and wash extensively with water (to remove DMSO).[1]
- Drying: Requires high vacuum to remove trace water/DMSO.[1]

Protocol C: Reactive Crystallization (Salt Formation)

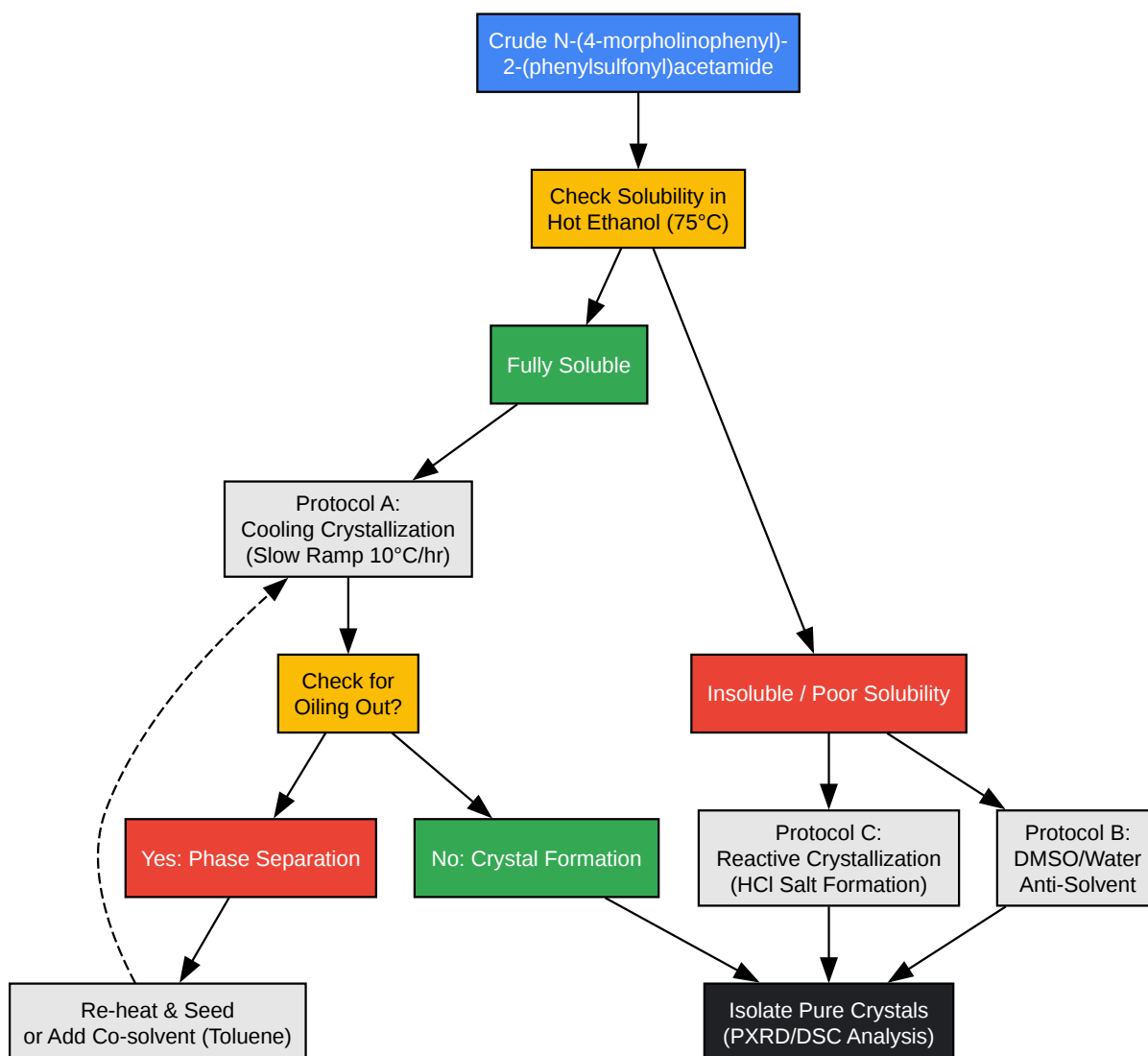
The morpholine nitrogen allows for salt formation, which often yields better crystallinity and water solubility than the free base.[1]

Target: Hydrochloride Salt.[1]

- Dissolution: Dissolve the free base in Ethyl Acetate (15 volumes) at 40°C.
- Acid Addition: Add 1.05 equivalents of 4M HCl in Dioxane or Ethanol dropwise.
- Precipitation: The salt is likely insoluble in Ethyl Acetate and will precipitate immediately as a white solid.[1]
- Cooling: Cool to 0°C.
- Isolation: Filter and wash with Ethyl Acetate.[1]
 - Advantage:[1][3][4] This method effectively purifies the compound from non-basic impurities (e.g., unreacted sulfonyl chloride).[1]

Process Visualization (Workflow)

The following diagram illustrates the decision matrix for selecting the optimal crystallization path based on the crude material's behavior.



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Figure 1: Decision tree for process development, addressing solubility limits and the "oiling out" phenomenon common in sulfonamide acetamides.

Characterization & Quality Control

Once crystals are obtained, they must be validated against the following criteria to ensure the correct polymorph and chemical integrity.

- Proton NMR (

H-NMR): Confirm the integrity of the morpholine ring (peaks at

3.0–3.8 ppm) and the methylene linker (

~4.0 ppm). Ensure no solvent entrapment.[1]

- Powder X-Ray Diffraction (PXRD):

- Purpose: Identify polymorphs.[1][3] Sulfonamides often show polymorphism.[1]

- Acceptance: Sharp, well-defined peaks indicate high crystallinity.[1] A "halo" indicates amorphous material (failed crystallization).[1]

- Differential Scanning Calorimetry (DSC):

- Look for a sharp melting endotherm.[1]

- Note: If a broad endotherm is observed before the melting point, check for solvate desolvation (TGA) or a solid-solid transition.[1]

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- Carbonic Anhydrase Inhibitor Design (Structural Analogs): De Simone, G., et al. "The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. [1] [Link](#) Context: Demonstrates the stability of the acetamide linker in similar bioactive molecules. [1]

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